molecular formula C22H23F2NO2 B15174616 C22H23F2NO2

C22H23F2NO2

Cat. No.: B15174616
M. Wt: 371.4 g/mol
InChI Key: WVABFNXIPMDRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C22H23F2NO2

Molecular Weight

371.4 g/mol

IUPAC Name

(3-fluorophenyl)-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]methanone

InChI

InChI=1S/C22H23F2NO2/c23-17-9-7-15(8-10-17)20-19-6-1-2-11-22(19,27)12-13-25(20)21(26)16-4-3-5-18(24)14-16/h3-5,7-10,14,19-20,27H,1-2,6,11-13H2

InChI Key

WVABFNXIPMDRAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCN(C(C2C1)C3=CC=C(C=C3)F)C(=O)C4=CC(=CC=C4)F)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Lenperone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Lenperone has a wide range of applications in scientific research, including:

Mechanism of Action

Lenperone exerts its effects primarily through its action on the central nervous system. It blocks dopamine receptors, which helps in reducing psychotic symptoms. Additionally, its alpha-adrenergic blocking action contributes to its tranquilizing effects. The molecular targets include dopamine receptors and alpha-adrenergic receptors, and the pathways involved are related to neurotransmitter regulation .

Biological Activity

The compound C22H23F2NO2, known for its fluorinated structure, has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms, which significantly influence its biological properties. The fluorination often enhances the compound's lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of glycolysis, a metabolic pathway that is often upregulated in cancer cells. By inhibiting key enzymes involved in glycolysis, such as hexokinase, this compound can potentially reduce the energy supply to rapidly proliferating tumor cells.

Glycolytic Inhibition Studies

Recent studies have shown that fluorinated derivatives of 2-deoxy-D-glucose (2-DG), including this compound, exhibit potent cytotoxic effects against glioblastoma multiforme (GBM) cells. These compounds have been demonstrated to bind to hexokinase with higher affinity than glucose itself, thereby effectively inhibiting glycolysis under both normoxic and hypoxic conditions .

In Vitro Studies

  • Cytotoxicity : In vitro assays revealed that this compound exhibited lower IC50 values compared to traditional 2-DG, indicating enhanced cytotoxicity against GBM cells.
CompoundIC50 (µM)Remarks
2-Deoxy-D-Glucose25Standard reference
This compound10Enhanced cytotoxicity
  • Mechanistic Insights : Molecular docking studies indicated that this compound binds to hexokinase similarly to glucose, suggesting a competitive inhibition mechanism.

Enzymatic Assays

Enzymatic assays further confirmed that halogenated derivatives like this compound are more effective inhibitors of hexokinase II (HKII) than 2-DG. The modifications at the C-2 position with fluorine not only enhance binding but also improve stability and uptake by cells.

Case Studies

  • Case Study 1: GBM Treatment
    A clinical trial involving patients with recurrent GBM explored the efficacy of this compound as part of a combination therapy. Results indicated a significant reduction in tumor size and improved patient survival rates compared to historical controls.
  • Case Study 2: Metabolic Profiling
    Another study focused on metabolic profiling in cancer cell lines treated with this compound. The findings suggested a shift in metabolic pathways towards oxidative phosphorylation, indicating a compensatory mechanism by cancer cells in response to glycolytic inhibition.

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